molecular formula C15H11FN2S B3000700 4-((3-Fluorobenzyl)thio)quinazoline CAS No. 852366-95-1

4-((3-Fluorobenzyl)thio)quinazoline

Cat. No.: B3000700
CAS No.: 852366-95-1
M. Wt: 270.33
InChI Key: IJPMRNYQMMXAIB-UHFFFAOYSA-N
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Description

4-((3-Fluorobenzyl)thio)quinazoline is a compound belonging to the quinazoline family, which is known for its diverse biological activities. Quinazoline derivatives have been extensively studied for their potential therapeutic applications, including anti-tumor, anti-inflammatory, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-Fluorobenzyl)thio)quinazoline typically involves the reaction of 3-fluorobenzyl chloride with 4-mercaptoquinazoline under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for quinazoline derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as microwave-assisted synthesis and phase-transfer catalysis are employed to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-((3-Fluorobenzyl)thio)quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((3-Fluorobenzyl)thio)quinazoline is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazoline derivatives. Its fluorobenzyl group enhances its ability to interact with molecular targets, making it a promising candidate for further research and development .

Properties

IUPAC Name

4-[(3-fluorophenyl)methylsulfanyl]quinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2S/c16-12-5-3-4-11(8-12)9-19-15-13-6-1-2-7-14(13)17-10-18-15/h1-8,10H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJPMRNYQMMXAIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)SCC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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